molecular formula C7H6N2O4 B008417 2,5-Dinitrotoluene CAS No. 619-15-8

2,5-Dinitrotoluene

Cat. No.: B008417
CAS No.: 619-15-8
M. Wt: 182.13 g/mol
InChI Key: KZBOXYKTSUUBTO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,5-Dinitrotoluene (2,5-DNT) is a nitroaromatic compound that primarily targets the cellular and molecular structures within organisms . It is known to interact with various biological systems, leading to a range of physiological responses .

Mode of Action

The mode of action of 2,5-DNT involves its interaction with its targets, leading to various changes at the molecular and cellular levels. The compound is known to cause oxidative stress and damage to cellular structures . It can also lead to the formation of methemoglobin , a form of hemoglobin that is unable to carry oxygen effectively .

Biochemical Pathways

The biochemical pathways affected by 2,5-DNT are primarily related to its metabolism and degradation . Studies have shown that bacteria can metabolize 2,5-DNT through a series of reactions involving nitroreduction, denitration, and ring cleavage . These reactions lead to the formation of less toxic compounds, which can then be further metabolized or excreted .

Pharmacokinetics

The pharmacokinetics of 2,5-DNT involve its absorption, distribution, metabolism, and excretion (ADME) . The compound is known to be absorbed through the skin and respiratory tract, and it can also be ingested . Once inside the body, 2,5-DNT is distributed to various tissues and organs, where it can cause a range of toxic effects . The metabolism of 2,5-DNT involves its conversion to less toxic compounds, which are then excreted .

Result of Action

The result of 2,5-DNT’s action at the molecular and cellular levels includes oxidative damage, methemoglobin formation, and cytotoxicity . These effects can lead to a range of physiological responses, including changes in blood chemistry, damage to the nervous system, liver, and kidneys, and potential carcinogenic effects .

Action Environment

The action of 2,5-DNT can be influenced by various environmental factors. For example, its stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, the compound’s impact on the environment can be significant due to its persistence and potential for bioaccumulation .

Biochemical Analysis

Biochemical Properties

2,5-Dinitrotoluene interacts with various enzymes and proteins in biochemical reactions. The degradation of this compound is initiated by a dioxygenase attack, producing intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene . The interactions between this compound and these biomolecules are crucial for its metabolic breakdown .

Cellular Effects

Exposure to this compound can have significant effects on various types of cells and cellular processes. It has been found to affect the nervous system and the blood . In animal studies, exposure to this compound has been associated with damage to the lungs, anemia, and damage to the nervous system, male reproductive system, and liver .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The first reaction of the biodegradation pathway is executed by a multicomponent dioxygenase . This reaction generates a high level of endogenous reactive oxygen species, which may lead to DNA damage and stress-induced mutagenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is slowly broken down in water by microbial organisms and can be broken down by sunlight in surface water . Over time, this leads to the degradation of this compound and potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At high doses, this compound has been found to cause toxic or adverse effects

Metabolic Pathways

This compound is involved in several metabolic pathways. The degradation of this compound proceeds through a pathway involving intermediates such as 2-amino-4-nitrotoluene and 2,4-diaminotoluene . These intermediates interact with various enzymes and cofactors, which could affect metabolic flux or metabolite levels .

Transport and Distribution

This compound can be transported and distributed within cells and tissues. It does not strongly bind to soil and can move from soil into groundwater

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dinitrotoluene is synthesized through the nitration of toluene. The process involves the reaction of toluene with a nitrating mixture of nitric acid and sulfuric acid. The nitration reaction is carried out in a two-phase medium, and the organic and aqueous phases are separated . The nitration mixture typically contains a low percentage of water to ensure the efficiency of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the double nitration of toluene. This process is not selective, resulting in a mixture of isomers, including 2,4-Dinitrotoluene and 2,6-Dinitrotoluene, along with other minor isomers . The separation and purification of this compound from this mixture are achieved through various chemical processes.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dinitrotoluene undergoes several types of chemical reactions, including:

    Reduction: This reaction typically involves the conversion of nitro groups to amino groups.

    Oxidation: This reaction can lead to the formation of various oxidation products, depending on the conditions and reagents used.

    Substitution: The nitro groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Reduction: 2,5-Diaminotoluene.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Products with substituted functional groups replacing the nitro groups.

Scientific Research Applications

2,5-Dinitrotoluene has several applications in scientific research and industry:

Comparison with Similar Compounds

  • 2,3-Dinitrotoluene
  • 2,4-Dinitrotoluene
  • 2,6-Dinitrotoluene
  • 3,4-Dinitrotoluene
  • 3,5-Dinitrotoluene

Comparison: 2,5-Dinitrotoluene is unique among its isomers due to its specific position of nitro groups on the benzene ring. This positional difference affects its chemical reactivity and physical properties. For example, 2,4-Dinitrotoluene is more commonly used in the production of toluene diisocyanate, a key intermediate in polyurethane production . In contrast, this compound is less commonly used but still plays a significant role in the synthesis of various chemical intermediates.

Properties

IUPAC Name

2-methyl-1,4-dinitrobenzene
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InChI

InChI=1S/C7H6N2O4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4H,1H3
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InChI Key

KZBOXYKTSUUBTO-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]
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Molecular Formula

C7H6N2O4
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DSSTOX Substance ID

DTXSID8027248
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Molecular Weight

182.13 g/mol
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Physical Description

YELLOW-TO-ORANGE-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
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Boiling Point

284 °C
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Flash Point

404 °F (207 °C) (closed cup) /Dinitrotoluenes/, 207 °C c.c.
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Solubility

Soluble in ethanol; very soluble in carbon disulfide, In water, 219 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03 (very poor)
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Density

1.282 at 111 °C, 1.3 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.3
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Vapor Pressure

0.0005 mm Hg at 25 °C /extrapolated/
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Color/Form

Needles from alcohol

CAS No.

619-15-8
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Melting Point

52.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,5-Dinitrotoluene relate to its sensitivity when incorporated into energetic materials?

A1: While not directly addressed in the provided research, the structure of this compound plays a crucial role when incorporated into energetic cocrystals. Studies highlight the importance of the packing arrangement and intermolecular interactions within these cocrystals for influencing sensitivity. [] For example, layered motifs observed in some CL-20 based cocrystals, like those with 2,4-dinitro-2,4-diazapentane (DNDAP) and this compound (DNT), have been associated with reduced impact sensitivity. [] This suggests that the specific positioning of the this compound molecules within the cocrystal lattice, influenced by their structure and interactions with other components, significantly impacts the material's sensitivity to external stimuli.

Q2: Are there reliable analytical methods for detecting and quantifying dinitrotoluene isomers, including this compound, in environmental samples?

A2: Yes, high-resolution electron-capture gas chromatography, utilizing specialized capillary columns, has proven effective for analyzing dinitrotoluene isomers, including this compound, in complex matrices like seawater and industrial effluent. [] This technique provides baseline separation of the isomers and demonstrates high sensitivity, with detection limits reaching as low as 0.031 µg/L for this compound. [] This method's ability to accurately quantify trace amounts of these compounds is essential for environmental monitoring and assessment.

Q3: What free radicals are generated during the photolysis of musk ambrette, and how does this relate to this compound?

A3: While musk ambrette (4‐tert‐butyl‐3‐methoxy‐2,5‐dinitrotoluene) and this compound share a structural similarity, the provided research primarily focuses on the photolysis of musk ambrette. [] The study demonstrates that musk ambrette, upon exposure to light, generates two distinct nitro anion radicals. [] These radicals are formed due to the photoexcitation and subsequent electron transfer processes involving the nitro groups within the musk ambrette molecule. [] Although the research doesn't directly investigate the photolysis of this compound, it's plausible that similar radical formation mechanisms might occur due to the presence of the nitro groups, potentially leading to further reactions and degradation products.

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